molecular formula C16H17N5O2 B2388239 1-methyl-9-(2-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione CAS No. 876900-53-7

1-methyl-9-(2-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione

Cat. No. B2388239
CAS RN: 876900-53-7
M. Wt: 311.345
InChI Key: CYCWCKHCVRWBEH-UHFFFAOYSA-N
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Description

The compound is a derivative of pyrimido[1,2-a]benzimidazoles . Nitrogen-containing heterocyclic compounds like this are the basis of many natural and synthetic biologically active substances . More than two-thirds of the known drugs used in clinical practice contain heterocyclic and, above all, nitrogen-containing fragments within their structure .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds such as pyrimido[1,2-a]benzimidazoles have been synthesized and studied for their biological activity . The process often involves heating under reflux in pyridine .

Scientific Research Applications

Synthesis and Chemical Properties

Researchers have developed efficient synthesis methods for 7,8-dihydropyrimido[5,4-d]pyrimidines and other related compounds through reactions involving nucleophilic attack and intramolecular cyclization processes. These methods have been utilized to create a variety of derivatives with potential biological and chemical utility (Carvalho et al., 2007). Furthermore, the dihydropyrimidine-2,4-(1H,3H)-dione functionality has been identified as a key module in the construction of novel crown-containing hydrogen-bonded supramolecular assemblies, showcasing the compound's role in the development of complex molecular structures (Fonari et al., 2004).

Anticancer Activity

Compounds related to 1-methyl-9-(2-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione have been synthesized and tested for their anticancer activity. For instance, a series of purine-diones and pyridopyrimidine-diones, designed as olomoucine analogues, demonstrated promising inhibition activity against human breast cancer cell lines, suggesting potential applications in cancer chemotherapy (Hayallah, 2017).

Supramolecular Chemistry

The compound's derivatives have been explored for their role in forming supramolecular structures. Specifically, pyrimidine derivatives have been synthesized and investigated as suitable ligands for co-crystallization with crown ethers, leading to the formation of two- and three-dimensional networks through extensive hydrogen-bonding intermolecular interactions. This research highlights the potential of such compounds in designing new materials with complex architectures (Fonari et al., 2004).

Molecular Modeling and Synthesis

Further studies have focused on the design, molecular modeling, and synthesis of new derivatives with various biological activities, emphasizing the versatility and potential of the compound's core structure in drug discovery and development (Hayallah, 2017).

properties

IUPAC Name

1-methyl-9-(2-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5O2/c1-10-6-3-4-7-11(10)20-8-5-9-21-12-13(17-15(20)21)19(2)16(23)18-14(12)22/h3-4,6-7H,5,8-9H2,1-2H3,(H,18,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYCWCKHCVRWBEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2CCCN3C2=NC4=C3C(=O)NC(=O)N4C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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